1-(2-Amino-4-bromophenyl)ethanone
Overview
Description
1-(2-Amino-4-bromophenyl)ethanone, also known as 2’-Amino-4’-bromoacetophenone, is an organic compound with the molecular formula C8H8BrNO. It is a solid, typically appearing as white or brown-yellow crystalline material. This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water .
Scientific Research Applications
1-(2-Amino-4-bromophenyl)ethanone has several applications in scientific research:
Chemical Synthesis: It is used as a starting material or intermediate in the synthesis of other organic compounds.
Drug Research: This compound is used in drug research as a functional group in drug molecules.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic applications.
Safety and Hazards
This compound is classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Future Directions
While specific future directions for 1-(2-Amino-4-bromophenyl)ethanone are not mentioned in the available resources, it’s worth noting that compounds of this nature are often used as intermediates in the synthesis of pharmaceuticals and organic compounds . Therefore, future research could potentially focus on exploring new synthetic routes or applications for this compound.
Preparation Methods
1-(2-Amino-4-bromophenyl)ethanone is generally synthesized through chemical synthesis. The starting material is typically acetophenone, and the synthesis involves introducing an amino group and a bromo group into the reaction. One common method involves the use of ammonium bromide and oxone to synthesize alpha-bromoketones from secondary alcohols . The specific preparation method may vary depending on the desired reaction conditions and the scale of production.
Chemical Reactions Analysis
1-(2-Amino-4-bromophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromophenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules . The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
1-(2-Amino-4-bromophenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Amino-4-chlorophenyl)ethanone: Similar in structure but with a chlorine atom instead of a bromine atom.
1-(2-Amino-4-fluorophenyl)ethanone: Similar in structure but with a fluorine atom instead of a bromine atom.
1-(2-Amino-4-iodophenyl)ethanone: Similar in structure but with an iodine atom instead of a bromine atom.
Properties
IUPAC Name |
1-(2-amino-4-bromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGAXUAOILUCAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561073 | |
Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123858-51-5 | |
Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Amino-4-bromophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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